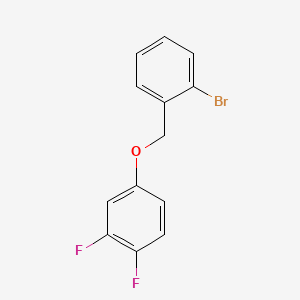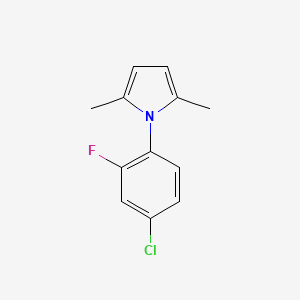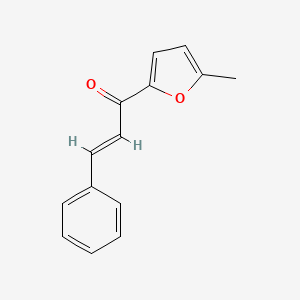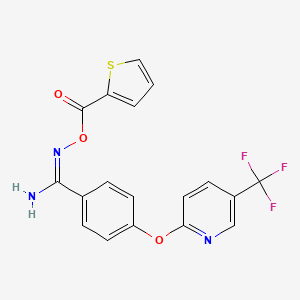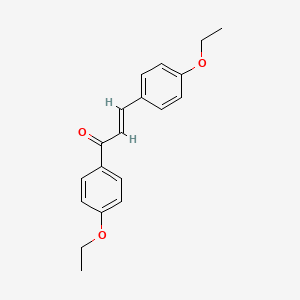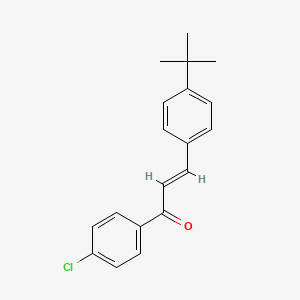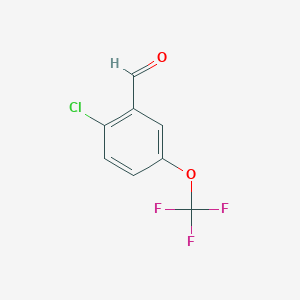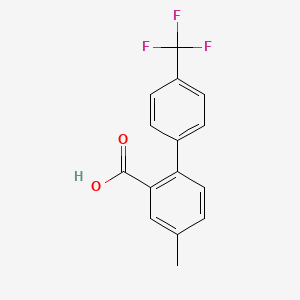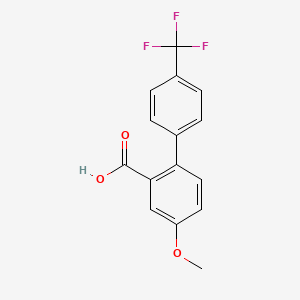
5-Azacytosine Hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Azacytosine Hydrate is a derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA. It is known for its role in DNA methylation inhibition, making it a valuable compound in epigenetic research and cancer treatment. The compound’s chemical formula is C3H4N4O·H2O, and it is often used in its hydrated form to enhance stability and solubility .
作用机制
Target of Action
5-Azacytosine Hydrate, also known as Azacitidine, primarily targets DNA methyltransferase , an enzyme that plays a crucial role in the methylation of DNA . This enzyme is key in the regulation of gene expression, and its inhibition can lead to significant changes in cellular function .
Mode of Action
Azacitidine is a pyrimidine nucleoside analogue . It incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . At low doses, it inhibits DNA methyltransferase, impairing DNA methylation . At high doses, it induces cytotoxicity by incorporating itself into RNA and DNA .
Biochemical Pathways
Azacitidine affects the DNA methylation pathways . It is randomly incorporated into a newly synthesized DNA strand instead of cytosine, resulting in a dose- and time-dependent decrease in the DNA methyltransferase . This leads to a decrease in the global DNA methylation level, which can affect the expression of various genes .
Pharmacokinetics
Azacitidine is metabolized in the liver by a single enzyme, cytidine deaminase (CDA) . The quantitative determination of Azacitidine in plasma is challenging due to the required sensitivity and because of the instability in the biological matrix upon sampling, possibly resulting in erratic values .
Result of Action
The primary result of Azacitidine’s action is the re-expression of silenced genes in cancer cells by inhibiting DNA methyltransferase . This can lead to changes in cell differentiation, gene expression, and DNA synthesis and metabolism . It has been used mainly in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), two types of cancer characterized by the presence of aberrant DNA methylation .
Action Environment
Hydrolytic degradation results in a 21–36% loss over 8 h at 25–30°C, and a 2–3% loss at 5°C . These environmental factors can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
5-Azacytosine Hydrate is incorporated into a newly synthesized DNA strand instead of cytosine, resulting in a dose- and time-dependent decrease in the DNA methyltransferase . This leads to hypomethylation of DNA, as genes are silenced by hypermethylation, therefore demethylation leads to increased gene expression .
Cellular Effects
This compound has been shown to inhibit T-cell proliferation and activation, blocking cell cycle in the G0 to G1 phase and decreasing the production of proinflammatory cytokines such as tumor necrosis factor-α and interferon-γ . This effect is not attributable to a proapoptotic effect of the drug but to the down-regulation of genes involved in T-cell cycle progression and activation .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into DNA/RNA and DNA respectively . This incorporation leads to inactivation of DNA methyltransferases (DNMT), thereby leading to hypomethylation of DNA . Genes are silenced by hypermethylation, therefore demethylation leads to increased gene expression .
Temporal Effects in Laboratory Settings
This compound is a white to off-white solid that is stable at 25°C, not light sensitive, sparingly soluble in water, and unstable when reconstituted in aqueous solution . Hydrolytic degradation results in a 21–36% loss over 8 h at 25–30°C, and a 2–3% loss at 5°C .
Dosage Effects in Animal Models
In animal models, both this compound and its derivative Zebularine have been shown to result in nearly indistinguishable patterns of genome-wide DNA methylation . This compound had a slightly greater demethylating effect at higher concentrations across the genome .
Metabolic Pathways
This compound is involved in the DNA methylation pathway . It is incorporated into a newly synthesized DNA strand instead of cytosine, leading to a decrease in the DNA methyltransferase . This results in hypomethylation of DNA, as genes are silenced by hypermethylation, therefore demethylation leads to increased gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azacytosine typically involves the reaction of formic acid with dicyandiamide at 50-60°C. The reaction is carried out in stages, with the gradual addition of dicyandiamide. After the initial reaction, the mixture is heated to 100-110°C, followed by the addition of acetic anhydride. The final product is obtained through a series of cooling, filtration, and drying steps .
Industrial Production Methods: The industrial production of 5-Azacytosine follows a similar synthetic route but is optimized for large-scale production. The process ensures high purity (98.5% or more) and minimal impurities, making it suitable for pharmaceutical applications .
化学反应分析
Types of Reactions: 5-Azacytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under mild conditions.
Major Products:
科学研究应用
5-Azacytosine Hydrate is widely used in scientific research due to its ability to inhibit DNA methylation. Its applications include:
Chemistry: Used as a reactant in the synthesis of nucleoside analogs.
Biology: Studied for its role in gene expression regulation and epigenetic modifications.
Medicine: Investigated for its potential in cancer therapy, particularly in treating myelodysplastic syndromes and acute myeloid leukemia.
Industry: Utilized in the development of antiviral and antitumor drugs .
相似化合物的比较
5-Azacytidine: A nucleoside analog used in cancer treatment.
Decitabine: Another nucleoside analog with similar hypomethylating properties.
Cytosine Arabinoside: Used in chemotherapy for leukemia.
Uniqueness: 5-Azacytosine Hydrate is unique due to its specific inhibition of DNA methyltransferase and its ability to be incorporated into DNA and RNA, making it a versatile tool in both research and therapeutic applications .
属性
IUPAC Name |
6-amino-1H-1,3,5-triazin-2-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O.H2O/c4-2-5-1-6-3(8)7-2;/h1H,(H3,4,5,6,7,8);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJVVKRYDFYVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=N1)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426837-12-9 |
Source


|
| Record name | 1,3,5-Triazin-2(1H)-one, 6-amino-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426837-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)
